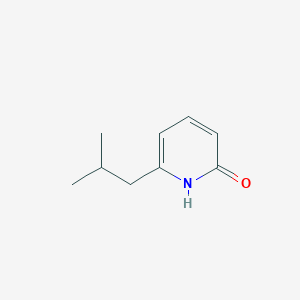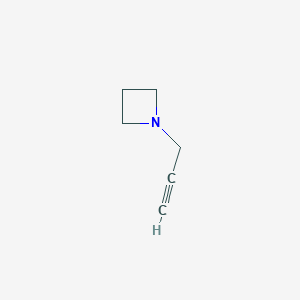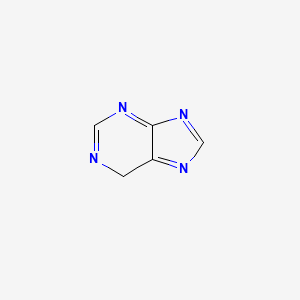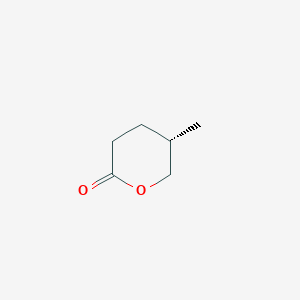
1-(2-(Methylthio)pyrimidin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylthio)pyrimidin-4-yl)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a methylthio group attached to the pyrimidine ring and an ethanol group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol typically involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, followed by further reactions to introduce the ethanol group. One common method involves the use of methyl iodide under basic conditions to achieve methylation . The reaction conditions often include room temperature and overnight reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthetic processes starting from commercially available 2-thiouracil. The process includes methylation using methyl iodide and subsequent steps to introduce the ethanol group. The reaction conditions are optimized for high yield and purity, often involving inert atmospheres and controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Methylthio)pyrimidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-(Methylthio)pyrimidin-4-yl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The methylthio group can participate in various biochemical reactions, influencing the compound’s activity. The ethanol group enhances its solubility and bioavailability. The compound may interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthio-4-pyrimidinone: A precursor in the synthesis of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol.
4-Chloro-2-methylthio-5-pyrimidineacetic acid ethyl ester: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both a methylthio group and an ethanol group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
910112-38-8 |
|---|---|
Fórmula molecular |
C7H10N2OS |
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
1-(2-methylsulfanylpyrimidin-4-yl)ethanol |
InChI |
InChI=1S/C7H10N2OS/c1-5(10)6-3-4-8-7(9-6)11-2/h3-5,10H,1-2H3 |
Clave InChI |
ABZAWQICTDXGCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NC=C1)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)


![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)




![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)





